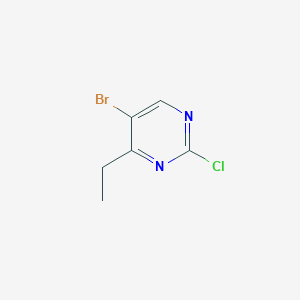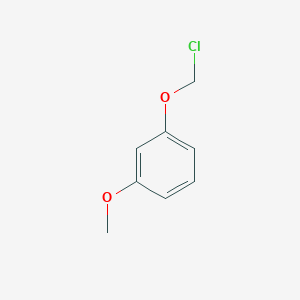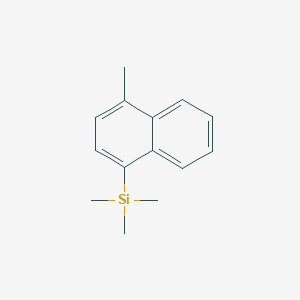
Trimethyl(4-methyl-1-naphthyl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trimethyl(4-methyl-1-naphthyl)silane is an organosilicon compound with the molecular formula C13H16Si. It is a derivative of naphthalene, where a trimethylsilyl group is attached to the 4-methyl position of the naphthalene ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Trimethyl(4-methyl-1-naphthyl)silane typically involves the reaction of 4-methyl-1-naphthylmagnesium bromide with trimethylchlorosilane. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent the oxidation of the Grignard reagent. The reaction proceeds as follows: [ \text{4-Methyl-1-naphthylmagnesium bromide} + \text{Trimethylchlorosilane} \rightarrow \text{this compound} + \text{Magnesium bromide chloride} ]
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using similar reaction conditions. The process involves the use of large-scale reactors and precise control of temperature and pressure to ensure high yield and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions: Trimethyl(4-methyl-1-naphthyl)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: It can participate in reduction reactions, often using hydride donors.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Hydride donors like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield silanol derivatives, while reduction can produce silane derivatives .
Aplicaciones Científicas De Investigación
Trimethyl(4-methyl-1-naphthyl)silane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: The compound can be used in the study of silicon-based biochemistry.
Medicine: Research is ongoing to explore its potential use in drug delivery systems.
Industry: It is used in the production of advanced materials, such as silicon-based polymers and coatings.
Mecanismo De Acción
The mechanism by which Trimethyl(4-methyl-1-naphthyl)silane exerts its effects involves the interaction of the trimethylsilyl group with various molecular targets. The silicon atom in the trimethylsilyl group can form strong bonds with oxygen and fluorine, making it a useful reagent in organic synthesis. The compound can also act as a radical donor in certain reactions, facilitating the formation of new chemical bonds .
Comparación Con Compuestos Similares
Trimethylsilane: A simpler compound with the formula (CH3)3SiH, used in similar applications but with different reactivity.
Triethylsilane: Another related compound, (C2H5)3SiH, which is a liquid at room temperature and used as a reducing agent.
Tris(trimethylsilyl)silane: A more complex compound used as a radical-based reducing agent in organic synthesis.
Uniqueness: Trimethyl(4-methyl-1-naphthyl)silane is unique due to the presence of the naphthalene ring, which imparts distinct chemical properties and reactivity compared to other silanes. This makes it particularly useful in specialized applications where the aromatic ring structure is advantageous .
Propiedades
Fórmula molecular |
C14H18Si |
|---|---|
Peso molecular |
214.38 g/mol |
Nombre IUPAC |
trimethyl-(4-methylnaphthalen-1-yl)silane |
InChI |
InChI=1S/C14H18Si/c1-11-9-10-14(15(2,3)4)13-8-6-5-7-12(11)13/h5-10H,1-4H3 |
Clave InChI |
OKGITEGPJXMOEP-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C2=CC=CC=C12)[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-Chloro-4-(trifluoromethyl)phenyl]guanidine](/img/structure/B13700246.png)
![[3-(2-Ethylhexyl)-2-thienyl]tributylstannane](/img/structure/B13700254.png)
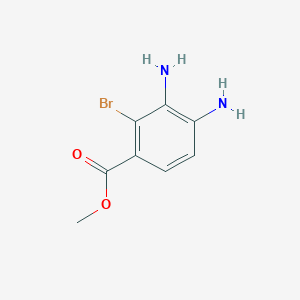
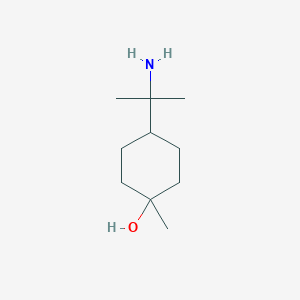
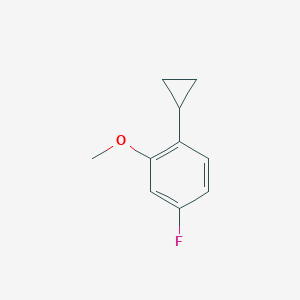
![2-[[3-(2-Benzimidazolyl)-2-pyridyl]thio]-N-(4-fluorobenzyl)acetamide](/img/structure/B13700279.png)



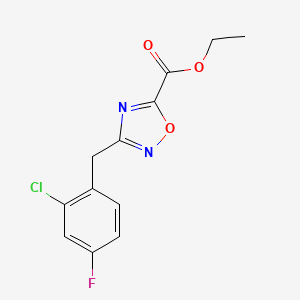
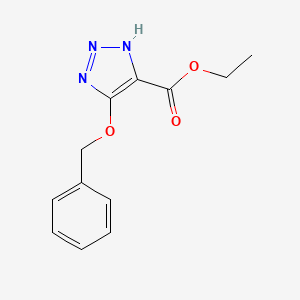
![5-[2-(Boc-amino)-3-methoxy-3-oxopropyl]thiophene-2-boronic Acid Pinacol Ester](/img/structure/B13700313.png)
